molecular formula C21H32N2O7 B1680562 N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(2-ethoxyethoxy)glycine CAS No. 92892-92-7

N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(2-ethoxyethoxy)glycine

Cat. No. B1680562
CAS RN: 92892-92-7
M. Wt: 424.5 g/mol
InChI Key: NSPDHBNMNDQNNY-WMZOPIPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rev 6134 is a non-sulfhydryl containing ACE-inhibitor.

properties

CAS RN

92892-92-7

Product Name

N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(2-ethoxyethoxy)glycine

Molecular Formula

C21H32N2O7

Molecular Weight

424.5 g/mol

IUPAC Name

2-[2-ethoxyethoxy-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C21H32N2O7/c1-4-28-13-14-30-23(15-19(24)25)20(26)16(3)22-18(21(27)29-5-2)12-11-17-9-7-6-8-10-17/h6-10,16,18,22H,4-5,11-15H2,1-3H3,(H,24,25)/t16-,18-/m0/s1

InChI Key

NSPDHBNMNDQNNY-WMZOPIPTSA-N

Isomeric SMILES

CCOCCON(CC(=O)O)C(=O)[C@H](C)N[C@@H](CCC1=CC=CC=C1)C(=O)OCC

SMILES

CCOCCON(CC(=O)O)C(=O)C(C)NC(CCC1=CC=CC=C1)C(=O)OCC

Canonical SMILES

CCOCCON(CC(=O)O)C(=O)C(C)NC(CCC1=CC=CC=C1)C(=O)OCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

N-(N-(1-(ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(2-ethoxyethoxy)glycine
REV 6134
REV-6134

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(2-ethoxyethoxy)glycine
Reactant of Route 2
N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(2-ethoxyethoxy)glycine
Reactant of Route 3
N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(2-ethoxyethoxy)glycine
Reactant of Route 4
N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(2-ethoxyethoxy)glycine
Reactant of Route 5
N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(2-ethoxyethoxy)glycine
Reactant of Route 6
N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(2-ethoxyethoxy)glycine

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